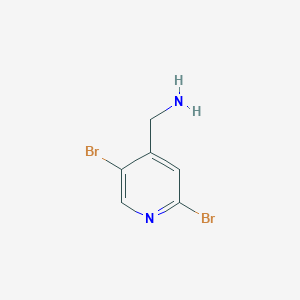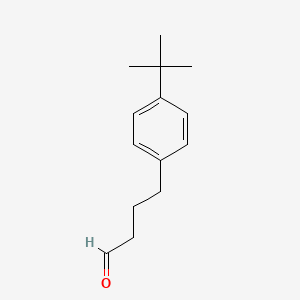
4-((Tetrahydrofuran-3-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((Tetrahydrofuran-3-yl)methyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-((Tetrahydrofuran-3-yl)methyl)piperidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of tetrahydrofuran derivatives with piperidine under specific conditions. For instance, a one-pot preparation method can be employed using chlorination of amino alcohols with thionyl chloride (SOCl2), followed by cyclization .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which provide high yields and scalability. The use of Grignard reagents in combination with N-(tert-butylsulfinyl)-bromoimine has been shown to produce enantioenriched piperidines efficiently .
Analyse Chemischer Reaktionen
Types of Reactions: 4-((Tetrahydrofuran-3-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions are possible, where the piperidine nitrogen can be alkylated or acylated.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: Hydrogen gas (H2) with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of saturated piperidine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-((Tetrahydrofuran-3-yl)methyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 4-((Tetrahydrofuran-3-yl)methyl)piperidine involves its interaction with molecular targets through its piperidine and tetrahydrofuran moieties. These interactions can modulate various biochemical pathways, depending on the specific application. For instance, in medicinal chemistry, it may act as a ligand binding to specific receptors or enzymes, thereby influencing their activity .
Vergleich Mit ähnlichen Verbindungen
Piperidine: A simpler analog without the tetrahydrofuran moiety.
Tetrahydrofuran: A cyclic ether without the piperidine ring.
N-Methylpiperidine: A piperidine derivative with a methyl group instead of the tetrahydrofuran moiety.
Uniqueness: 4-((Tetrahydrofuran-3-yl)methyl)piperidine is unique due to the presence of both the piperidine and tetrahydrofuran rings, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H19NO |
|---|---|
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
4-(oxolan-3-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-4-11-5-2-9(1)7-10-3-6-12-8-10/h9-11H,1-8H2 |
InChI-Schlüssel |
HCBUCIZIWUZSJV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2CCOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


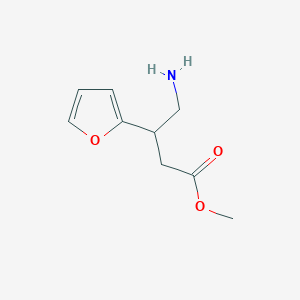
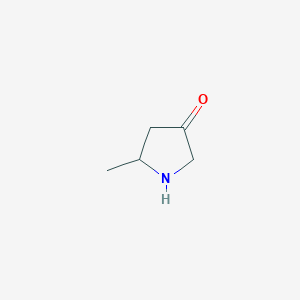
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
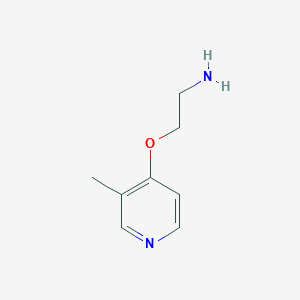
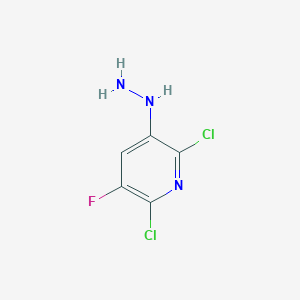
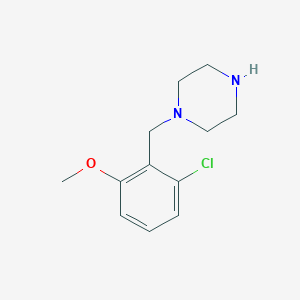
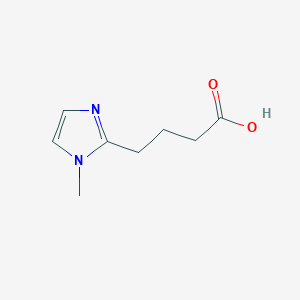
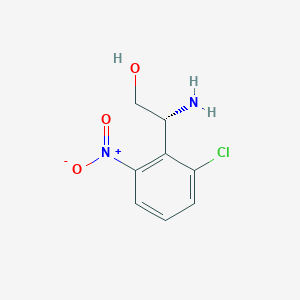
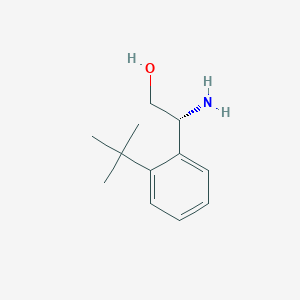
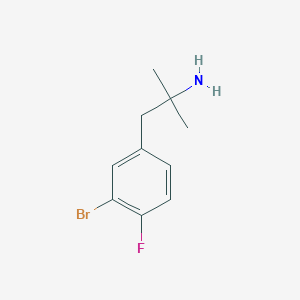
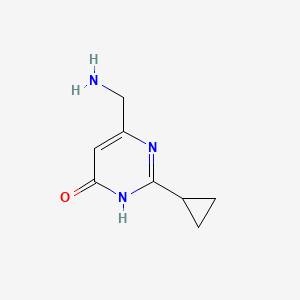
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
